Pyrimidine-4-carbaldehyde
Overview
Description
Pyrimidine-4-carbaldehyde is a versatile organic compound that serves as a key intermediate in the synthesis of various heterocyclic compounds. It is characterized by the presence of a pyrimidine ring, which is a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, and an aldehyde group at the 4-position. This structure makes it highly reactive and useful in a range of chemical reactions, particularly in the construction of complex molecules with potential applications in pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of pyrimidine-4-carbaldehyde derivatives can be achieved through various methods. For instance, a regioselective approach to trisubstituted 2-arylaminopyrimidine-5-carbaldehydes involves an S(N)Ar reaction of 2,4,6-trichloropyrimidine-5-carbaldehyde with different nucleophiles, demonstrating the flexibility of pyrimidine carbaldehydes in chemical synthesis . Additionally, microwave-assisted synthesis offers a rapid and efficient route to pyrazolo[3,4-d]pyrimidines from 2-amino-4,6-dichloropyrimidine-5-carbaldehyde under solvent-free conditions, highlighting the adaptability of pyrimidine-4-carbaldehyde to modern synthetic techniques .
Molecular Structure Analysis
The molecular structure of pyrimidine-4-carbaldehyde derivatives is crucial for their reactivity and interaction with other molecules. For example, the organic compound 2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde (IPM) exhibits a molecular structure that allows it to adsorb on surfaces through oxygen and nitrogen atoms as well as pi-electrons, which is essential for its role as a corrosion inhibitor . The molecular dynamics simulation results provide insights into the adsorption behavior of such compounds on metal surfaces .
Chemical Reactions Analysis
Pyrimidine-4-carbaldehyde and its derivatives participate in a variety of chemical reactions. They can undergo cyclocondensation reactions, as seen in the synthesis of pyrido[2,3-d]pyrimidines , or engage in tandem reactions involving acetalisation and cycloisomerization to yield complex heterocyclic systems . The reactivity of these compounds with N- and C-nucleophiles leads to the formation of a diverse array of products, including enaminones, Schiff's bases, and pyrazolo[3,4-d]pyrido[1,2-a]pyrimidines .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine-4-carbaldehyde derivatives are influenced by their molecular structure. These properties are critical for their function in various applications, such as the inhibition of corrosion in carbon steel, where the adsorption characteristics and the ability to act as a mixed-type inhibitor are of particular importance . Theoretical calculations, such as those using density functional theory (DFT), help to explain the inhibitive effects and correlate with experimental data .
Scientific Research Applications
Interaction with Glycine Esters
Research has shown that 4,6-dichloropyrimidine-5-carbaldehyde interacts with glycine esters to produce derivatives of N-(5-formylpyrimidin-4-yl)glycinate and cyclization products such as pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine. This reaction, confirmed by NMR-spectroscopy, chromatography mass-spectrometry, and elemental analysis, highlights the potential for synthesizing biologically active compounds (Zinchenko et al., 2018).
Synthesis of Fused Polycyclic Pyrimidines
Pyrido[1,2-a]pyrimidine derivatives, known for their wide range of biological activities, can be synthesized using pyrimidine-5-carbaldehyde derivatives. This process leads to the creation of complex molecular structures with potential applications in medicinal chemistry (Harutyunyan, 2016).
Synthesis of Condensed Azines
The reaction of 4,6-dichloropyrimidine-5-carbaldehyde with certain amines results in the formation of pyrido[2,3-d]pyrimidine and pyrimido[4,5,6-de][1,6]naphthyridine derivatives. These synthesized compounds suggest a pathway for developing novel organic molecules (Bakulina et al., 2014).
Development of 7-Iminopyrido[2,3-d]pyrimidines
4,6-Dichloropyrimidine-5-carbaldehyde is used in the preparation of 7-iminopyrido[2,3-d]pyrimidines, which are promising intermediates for further chemical synthesis. This reaction demonstrates the versatility of pyrimidine-4-carbaldehyde in creating diverse chemical structures (Zinchenko et al., 2017).
Unnatural DNA Base Stability
Studies on Pyrrole-2-carbaldehyde, an unnatural nucleic acid base, highlight its stability in DNA and its resistance to photodegradation, suggesting its potential application in molecular biology (Ghosh et al., 2021).
DNA Interaction and Antimicrobial Properties
Research on indol(1H-3-yl) pyrimidine derivatives, synthesized using pyrimidine-5-carbaldehyde, reveals their strong binding ability to DNA. This suggests potential applications in the development of new antimicrobial agents (Bhat & Begum, 2021).
Safety And Hazards
Future Directions
Since alcohols are accessible from indigestible biomass (lignocellulose), the development of novel preferentially catalytic reactions in which alcohols are converted into important classes of fine chemicals is a central topic of sustainable synthesis . The combination of this novel protocol with established methods for converting alcohols to nitriles now allows selectively assembling pyrimidines from four alcohol building blocks and 2 equiv of ammonia .
properties
IUPAC Name |
pyrimidine-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O/c8-3-5-1-2-6-4-7-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKULHRWWYCFJAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN=C1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50464976 | |
Record name | Pyrimidine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50464976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrimidine-4-carbaldehyde | |
CAS RN |
2435-50-9 | |
Record name | Pyrimidine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50464976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyrimidine-4-carboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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